molecular formula C22H26N2O3 B1202364 Methoxymethyl Apovincaminate CAS No. 78101-34-5

Methoxymethyl Apovincaminate

Cat. No.: B1202364
CAS No.: 78101-34-5
M. Wt: 366.5 g/mol
InChI Key: YFTYPMACWTZHPH-IRLDBZIGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxymethyl Apovincaminate is a synthetic derivative of vinca alkaloids, structurally related to compounds like ethyl apovincaminate (EAPO, vinpocetine) and 2-hydroxyethyl apovincaminate (HEAPO, RGH-10885). These derivatives originate from the alkaloids of Vinca minor and are designed to enhance pharmacokinetic properties, such as brain penetration and metabolic stability. This compound incorporates a methoxymethyl group, which is hypothesized to improve lipophilicity and prolong cerebral retention compared to its analogs .

Properties

CAS No.

78101-34-5

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

methoxymethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

InChI

InChI=1S/C22H26N2O3/c1-3-22-10-6-11-23-12-9-16-15-7-4-5-8-17(15)24(19(16)20(22)23)18(13-22)21(25)27-14-26-2/h4-5,7-8,13,20H,3,6,9-12,14H2,1-2H3/t20-,22+/m1/s1

InChI Key

YFTYPMACWTZHPH-IRLDBZIGSA-N

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCOC

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCOC

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCOC

Other CAS No.

78101-34-5

Synonyms

methoxymethyl apovincaminate
MR 711
MR-711

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Key Structural Features :

  • EAPO (Vinpocetine) : Ethyl ester group at the C16 position.
  • Methoxymethyl Apovincaminate : Methoxymethyl ester group, balancing lipophilicity and solubility.

Pharmacokinetic Properties :

Compound Brain Elimination Half-Life Brain Region Concentration (vs. Cerebellum)
EAPO (Vinpocetine) Rapid (<12 hours) Lower in hypothalamus, striatum, cortex
HEAPO (RGH-10885) Prolonged (>12 hours) Higher in hypothalamus, striatum, cortex
This compound* Theoretically intermediate Predicted higher due to methoxymethyl group

Data derived from in vivo studies on EAPO and HEAPO . This compound properties are extrapolated based on structural modifications.

Cognitive Enhancement Efficacy

In rodent models (e.g., active/passive avoidance tests):

  • HEAPO demonstrated significant memory-enhancing effects comparable to cholinesterase inhibitors like donepezil and galantamine .
  • EAPO showed transient efficacy due to rapid brain clearance.
  • This compound is expected to exhibit prolonged efficacy owing to slower elimination, though direct studies are lacking.

Mechanistic Differences :

  • EAPO/HEAPO : Modulate calcium/calmodulin signaling and cerebral blood flow .
  • This compound : Hypothesized to combine calcium modulation with enhanced blood-brain barrier permeability.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Methoxymethyl Apovincaminate and confirming its structural integrity?

  • Answer : Synthesis should follow protocols for vinca alkaloid derivatives, utilizing esterification reactions to substitute the ethyl group in ethyl apovincaminate with a methoxymethyl moiety. Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) for stereochemical analysis of the pentacyclic core.
  • High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry to verify purity (>95%) and molecular weight (expected ~366.5 g/mol).
  • X-ray crystallography (if crystalline) to resolve complex stereochemistry .
    • Key Consideration : Include controls like unmodified apovincaminate analogs to benchmark reactivity and yield.

Q. How should in vivo models be designed to evaluate the cognitive effects of this compound?

  • Answer : Adopt protocols from validated neurobehavioral studies:

  • Active Avoidance Tests : Use shuttle-box paradigms in rodents (e.g., Wistar rats, n=8/group) to measure conditioned stimuli responses (avoidances) and intertrial crossings .
  • Passive Avoidance Tests : Step-through or step-down latency measurements to assess memory retention.
  • Dosage : Administer orally 1 hour before testing, with dose-response curves (e.g., 1–10 mg/kg) to identify optimal efficacy thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cerebral blood flow modulation by this compound across studies?

  • Answer : Discrepancies often arise from methodological variability. Mitigate this by:

  • Standardizing Models : Use transcranial Doppler (TCD) or near-infrared spectroscopy (NIRS) in both healthy and stroke-model animals to isolate compound-specific effects from disease-state variability .
  • Pharmacokinetic Profiling : Measure brain-region concentrations via LC-MS/MS to correlate exposure levels with hemodynamic outcomes (e.g., cortex vs. cerebellum) .
  • Meta-Analysis : Aggregate data using indexed chemical databases (e.g., PubChem, ChemBank) to account for synonym mismatches (e.g., "this compound" vs. "MR-711") in literature searches .

Q. What computational strategies predict the interaction of this compound with neural targets like calcium channels or PDE1?

  • Answer : Combine ligand-based and structure-based approaches:

  • Molecular Docking : Use Vinca alkaloid templates (e.g., vinpocetine’s PDE1 binding site) to model methoxymethyl substitution effects on binding affinity .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation, pH 7.4).
  • QSAR Models : Train on apovincaminate derivatives to quantify how substituents (e.g., methoxymethyl vs. hydroxyethyl) alter bioactivity .

Q. How does the methoxymethyl modification impact the pharmacokinetic profile compared to ethyl apovincaminate?

  • Answer : The substitution likely enhances lipophilicity and brain retention:

  • LogP Analysis : Calculate partition coefficients (e.g., using ChemAxon) to predict increased blood-brain barrier penetration.
  • Elimination Half-Life : Compare plasma/brain concentrations in rodents over 24 hours via serial sampling. Ethyl apovincaminate shows rapid clearance (<6 hours), while methoxymethyl analogs may persist >12 hours .
  • Metabolite Profiling : Identify primary metabolites (e.g., hydroxylated derivatives) using UPLC-QTOF to assess metabolic stability .

Methodological Best Practices

  • Literature Review : Overcome indexing challenges by querying synonyms (e.g., "MR-711") and IUPAC names across platforms like PubMed, Embase, and specialized chemical libraries .
  • Data Reproducibility : Document synthesis steps and analytical parameters (e.g., NMR shifts, HPLC gradients) in line with Medicinal Chemistry Research guidelines to enable replication .
  • Ethical Compliance : For in vivo studies, align participant selection (e.g., rodent strain, sample size) with institutional review protocols to ensure ethical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.